![molecular formula C19H12ClN3O2 B5548000 4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5548000.png)

4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- This compound belongs to a class of chemicals that have been the subject of extensive research due to their complex molecular structures and potential applications in various fields.

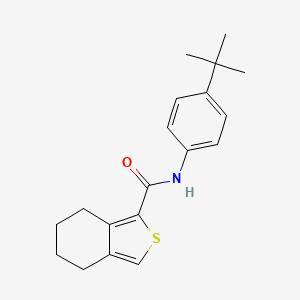

Synthesis Analysis

- The synthesis of related compounds involves complex chemical reactions. For instance, 1,2,4-triazolo[1,5-a]pyridines are synthesized from N-(pyridin-2-yl)benzimidamides using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which allows for metal-free oxidative N-N bond formation (Zheng et al., 2014).

Molecular Structure Analysis

- The molecular structure of such compounds is often complex. For example, a study on 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one reveals an intricate arrangement of atoms and bonds, highlighting the importance of intermolecular N-H...N and N-H...O hydrogen bonding (Hwang et al., 2006).

Chemical Reactions and Properties

- These compounds undergo various chemical reactions. For instance, certain triazolo[1,5-a]pyrimidine derivatives are synthesized through reactions involving aminoazoles and oxazolo[4,5-b]pyridines (Patel & Patel, 2015).

Physical Properties Analysis

- The physical properties of these compounds can vary significantly. Some studies focus on their crystalline structures, like the investigation of the crystal structures of isomeric oxazolo[3,4-a]pyridin-1-yl derivatives (de Souza et al., 2015).

Chemical Properties Analysis

- The chemical properties are influenced by the molecular structure and synthesis method. For instance, the synthesis of benzoxazoles and oxazolo[4,5-b]pyridines involves reactions that highlight their chemical reactivity and potential applications (Mohammadpoor-Baltork et al., 2007).

Applications De Recherche Scientifique

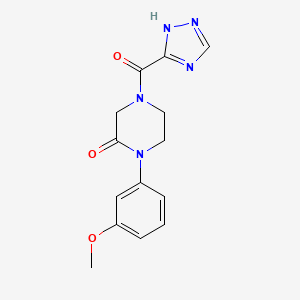

Synthesis and Molecular Applications

4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, as part of novel pyridine and fused pyridine derivatives, is used in the synthesis of a range of compounds. For instance, it has applications in creating triazolopyridine derivatives, which are known for their antimicrobial and antioxidant activity. Such synthetic processes often involve reactions with various reagents like formic acid and acetic acid, highlighting its versatility in chemical synthesis (Flefel et al., 2018).

Antimicrobial and Biological Activity

Compounds derived from 4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide have shown significant antimicrobial and biological activity. For example, synthesized derivatives have been evaluated for their antibacterial and antifungal properties, indicating their potential in developing new antimicrobial agents (Patel & Patel, 2015).

Molecular Docking and In Vitro Screening

Molecular docking screenings towards specific target proteins, such as GlcN-6-P synthase, are another application area. These screenings help in assessing the binding energies of ligands, which is crucial in drug design and discovery processes. The results from such studies provide insights into the potential therapeutic uses of these compounds (Flefel et al., 2018).

Heterocyclic Chemistry

The compound is also instrumental in heterocyclic chemistry, where it plays a role in the synthesis of various heterobicyclic systems. These systems, containing moieties like triazolo and triazinopyridinone, are studied for their structure-activity relationships, potentially leading to new pharmacological agents (Abdel-Monem, 2004).

Synthesis of Heterocyclic Compounds

It's used in the synthesis of pyrazolo and triazolo derivatives, highlighting its contribution to the development of new heterocyclic compounds. Such compounds have applications in various fields of chemistry and pharmacology, including as intermediates in drug synthesis (Nishiwaki, 1966).

Novel Synthesis Methods

The compound is involved in novel synthesis methods for producing various derivatives. These methods are important for the development of new chemical entities with potential therapeutic applications (Guleli et al., 2019).

Propriétés

IUPAC Name |

4-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O2/c20-14-8-6-12(7-9-14)18(24)22-15-4-1-3-13(11-15)19-23-17-16(25-19)5-2-10-21-17/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEXBLJPTZVTNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)

![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one](/img/structure/B5547954.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5547990.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)

![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)

![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)

![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)